molecular formula C24H23N3O6S B2918878 N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide CAS No. 1025032-64-7

N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide

Cat. No. B2918878
CAS RN: 1025032-64-7
M. Wt: 481.52
InChI Key: RZXGUTHKPNLZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide, also known as FPEB, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a positive impact on synaptic plasticity, memory, and learning.

Scientific Research Applications

Enzymatic Metabolism and Pharmacokinetics

A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, delved into its metabolic pathways, identifying the cytochrome P450 enzymes responsible for its oxidative metabolism. This research provides insights into the pharmacokinetic behavior of similar benzamide derivatives, suggesting potential applications in optimizing drug design and therapeutic efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Therapeutic Agent Development

Hussain et al. (2017) synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and evaluated their enzyme inhibitory activity and antimicrobial properties. This work underscores the potential of such compounds as therapeutic agents, with implications for the development of new treatments for diseases requiring enzyme inhibition or antimicrobial action (Hussain, Abbasi, Aziz‐ur‐Rehman, et al., 2017).

Drug Design and Molecular Docking

Further research on similar compounds includes their design and synthesis as potent serotonin 4 receptor agonists, as explored by Sonda et al. (2003), demonstrating their application in gastrointestinal motility disorders. This highlights the role of such compounds in designing drugs with specific receptor targets, contributing to the development of novel therapeutic agents (Sonda, Kawahara, Murozono, et al., 2003).

Antimalarial and Antiviral Applications

Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity, showcasing the potential of benzamide derivatives in antiviral research. This suggests the applicability of these compounds in developing antimalarial and antiviral agents, contributing to the global effort against infectious diseases (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Mechanism of Action

Mode of Action

The mode of action of VU0609574-1 is currently unknown. This refers to how the compound interacts with its targets and the resulting changes that occur. Understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects .

Biochemical Pathways

The biochemical pathways affected by VU0609574-1 are not clearly defined. Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can influence these pathways in various ways. Identifying the affected pathways and their downstream effects can help elucidate the compound’s biological activity .

Pharmacokinetics

These properties are essential for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of VU0609574-1’s action are not well-documented. These effects can include changes in cellular processes, alterations in gene expression, or modifications to protein function. Understanding these effects can provide valuable insights into the compound’s therapeutic potential .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c28-21(18-8-3-1-4-9-18)25-22(34(31,32)19-10-5-2-6-11-19)24(30)27-15-13-26(14-16-27)23(29)20-12-7-17-33-20/h1-12,17,22H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXGUTHKPNLZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.